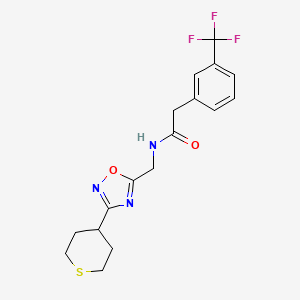

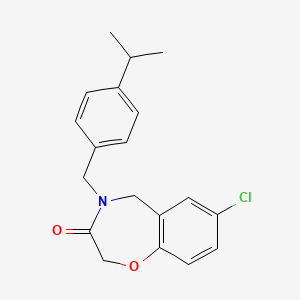

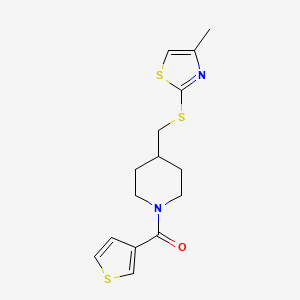

7-chloro-4-(4-isopropylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-4-(4-isopropylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as 7-chloro-4-isopropylbenzyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, is an organic compound that is used in a variety of scientific research applications. It is a synthetic derivative of the benzoxazepinone class of compounds, which are heterocyclic compounds with a six-membered ring containing two oxygen atoms and four carbon atoms. This compound is a white crystalline solid with a molecular weight of 315.8 g/mol and a melting point of 117-118 °C.

Aplicaciones Científicas De Investigación

Synthesis of Benzodiazepine Derivatives

A new method for the synthesis of 4,5-dihydro-1,4-benzothiazepin-3(2H)-ones derivatives, which are structurally related to the compound of interest, has been developed. This method involves the acylation of N-substituted 2-chloro-5-nitrobenzylamines with specific chlorides, followed by the removal of the S-acetyl protecting group and intramolecular nucleophilic substitution. The oxidation of these derivatives to their corresponding 1,1-dioxides has also been explored, indicating a route for the synthesis of various benzodiazepine derivatives (Volovnenko et al., 2011).

Reactions in Various Conditions

Research has also focused on the reactions of benzodiazepine derivatives in different pH solutions. For instance, diazepam and its derivatives undergo various transformations depending on the pH of the solution. These transformations include ring-opening reactions, conversion to different intermediates, and formation of specific products in acidic, neutral, and alkaline environments. Understanding these reactions helps in grasping the chemical behavior of benzodiazepines under different conditions (Yang, 1998).

Characterization and Analysis

The Fourier transform Raman and infrared vibrational studies of diazepam and four closely related 1,4-benzodiazepines have been conducted. This research provides detailed insights into the molecular structure and vibrational frequencies, offering a means of identification and differentiation among benzodiazepine drugs. Such spectroscopic analyses are crucial for understanding the structural aspects and for the quality control of these compounds (Neville & Shurvell, 1990).

Propiedades

IUPAC Name |

7-chloro-4-[(4-propan-2-ylphenyl)methyl]-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-13(2)15-5-3-14(4-6-15)10-21-11-16-9-17(20)7-8-18(16)23-12-19(21)22/h3-9,13H,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTOYYIVLUWVLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2640092.png)

![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate](/img/structure/B2640094.png)

![N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640099.png)

![{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2640101.png)

![3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2640102.png)

![5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2640105.png)